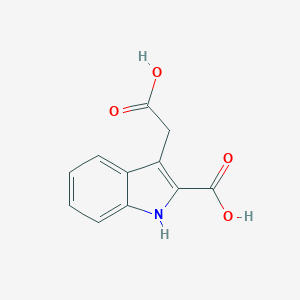

3-(carboxymethyl)-1H-indole-2-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(carboxymethyl)-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO4/c13-9(14)5-7-6-3-1-2-4-8(6)12-10(7)11(15)16/h1-4,12H,5H2,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRMJDDJAUJZUDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N2)C(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70350069 | |

| Record name | 3-(carboxymethyl)-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70350069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31529-27-8 | |

| Record name | 3-(carboxymethyl)-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70350069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(carboxymethyl)-1H-indole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(Carboxymethyl)-1H-indole-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthetic pathways leading to 3-(carboxymethyl)-1H-indole-2-carboxylic acid, a key heterocyclic scaffold with significant potential in medicinal chemistry. The strategic insights and detailed protocols herein are designed to empower researchers in drug discovery and development with the knowledge to efficiently synthesize this valuable molecule and its derivatives.

Introduction: The Significance of the Indole Nucleus

The indole ring system is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities. Its unique electronic properties and ability to participate in various intermolecular interactions make it an ideal building block for designing potent and selective therapeutic agents. This compound, in particular, presents a di-functionalized indole core that serves as a versatile intermediate for the synthesis of more complex molecules, including inhibitors of HIV-1 integrase and other key enzymes.[1] The presence of two carboxylic acid moieties offers multiple points for chemical modification, enabling the exploration of structure-activity relationships and the optimization of pharmacokinetic properties.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical retrosynthetic analysis of this compound suggests a strategy centered around the powerful Fischer indole synthesis. This disconnection approach simplifies the target molecule into readily available starting materials.

Caption: Retrosynthetic analysis of the target molecule.

The primary disconnection involves the hydrolysis of the two carboxylic acid groups, leading back to the corresponding diethyl ester. This diester can be envisioned as the product of a Fischer indole synthesis, a reliable method for constructing the indole ring. The key intermediate for this cyclization is the phenylhydrazone derived from the condensation of phenylhydrazine and a suitable 1,4-dicarbonyl compound, in this case, diethyl 2-oxosuccinate (also known as diethyl oxaloacetate).

Strategic Synthesis Pathway: A Step-by-Step Approach

The forward synthesis is designed as a three-step process, commencing with commercially available starting materials. This pathway is selected for its efficiency, scalability, and the use of well-established chemical transformations.

Caption: Forward synthesis of the target molecule.

Step 1: Synthesis of Diethyl 2-(2-phenylhydrazono)succinate

The initial step involves the condensation of phenylhydrazine with diethyl 2-oxosuccinate to form the corresponding phenylhydrazone. This reaction is typically carried out under mild acidic conditions to facilitate the nucleophilic attack of the hydrazine onto the ketone carbonyl.

Protocol:

-

To a stirred solution of diethyl 2-oxosuccinate (1.0 equivalent) in ethanol, add a solution of phenylhydrazine (1.0 equivalent) in ethanol dropwise at room temperature.

-

Add a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents).

-

Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the product often precipitates from the reaction mixture. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

-

Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield diethyl 2-(2-phenylhydrazono)succinate.

Causality of Experimental Choices:

-

Solvent: Ethanol is a good solvent for both reactants and allows for easy product precipitation upon formation.

-

Catalyst: The acidic catalyst protonates the carbonyl oxygen of the keto-ester, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the weakly basic phenylhydrazine.

-

Temperature: Room temperature is generally sufficient for this condensation, avoiding potential side reactions that may occur at elevated temperatures.

Step 2: Fischer Indole Synthesis of Diethyl 3-(ethoxycarbonylmethyl)-1H-indole-2-carboxylate

The cornerstone of this synthesis is the Fischer indole cyclization of the prepared phenylhydrazone. This acid-catalyzed intramolecular cyclization, followed by the elimination of ammonia, robustly forms the indole ring.[2][3]

Protocol:

-

In a round-bottom flask equipped with a reflux condenser, suspend diethyl 2-(2-phenylhydrazono)succinate (1.0 equivalent) in a suitable solvent such as ethanol or glacial acetic acid.

-

Add a strong acid catalyst. Polyphosphoric acid (PPA) or a mixture of sulfuric acid in ethanol are effective catalysts for this transformation.[4]

-

Heat the reaction mixture to reflux (typically 80-120 °C) and maintain for 4-8 hours, monitoring by TLC.

-

After cooling to room temperature, pour the reaction mixture into a beaker of ice-water.

-

The product will precipitate as a solid. Collect the crude product by filtration.

-

Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure diethyl 3-(ethoxycarbonylmethyl)-1H-indole-2-carboxylate.

Causality of Experimental Choices:

-

Catalyst: Strong Brønsted or Lewis acids are required to catalyze the[5][5]-sigmatropic rearrangement of the protonated enehydrazine tautomer, which is the key step in the Fischer indole synthesis.[3]

-

Temperature: Elevated temperatures are necessary to provide the activation energy for the sigmatropic rearrangement and the subsequent cyclization and aromatization steps.

-

Workup: Pouring the reaction mixture into ice-water quenches the reaction and precipitates the organic product, which has low solubility in water.

Step 3: Hydrolysis to this compound

The final step is the saponification of the diethyl ester to the target di-carboxylic acid. This is a standard ester hydrolysis reaction carried out under basic conditions.

Protocol:

-

Dissolve the diethyl 3-(ethoxycarbonylmethyl)-1H-indole-2-carboxylate (1.0 equivalent) in a mixture of ethanol and an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide (excess, e.g., 2.5 equivalents).

-

Heat the mixture to reflux for 2-4 hours, until the reaction is complete (monitored by TLC, observing the disappearance of the starting ester).

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether to remove any non-acidic impurities.

-

Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 with a strong acid (e.g., concentrated HCl).

-

The product will precipitate as a solid. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.

Causality of Experimental Choices:

-

Base: A strong base is required to hydrolyze the sterically hindered ester groups. An excess is used to ensure complete reaction.

-

Acidification: The product is a di-carboxylic acid, which is soluble in its carboxylate salt form in the basic aqueous solution. Acidification protonates the carboxylate anions, causing the neutral, less soluble di-acid to precipitate.

-

Washing: The initial wash with an organic solvent removes any unreacted starting material or non-polar byproducts.

Data Presentation: Expected Yields and Physicochemical Properties

| Step | Product | Expected Yield (%) | Physical State |

| 1 | Diethyl 2-(2-phenylhydrazono)succinate | 85-95 | Crystalline Solid |

| 2 | Diethyl 3-(ethoxycarbonylmethyl)-1H-indole-2-carboxylate | 60-75 | Solid |

| 3 | This compound | 80-90 | Solid |

Characterization and Quality Control

To ensure the identity and purity of the synthesized compounds, a series of analytical techniques should be employed at each step.

Spectroscopic Data for this compound:

-

¹H NMR (DMSO-d₆, 400 MHz):

-

δ 12.5-13.5 (br s, 2H, -COOH)

-

δ 11.5-12.0 (br s, 1H, indole N-H)

-

δ 7.5-7.7 (m, 1H, Ar-H)

-

δ 7.2-7.4 (m, 1H, Ar-H)

-

δ 7.0-7.2 (m, 2H, Ar-H)

-

δ 3.8-4.0 (s, 2H, -CH₂-COOH)

-

-

¹³C NMR (DMSO-d₆, 100 MHz):

-

δ 173-175 (-CH₂-C OOH)

-

δ 163-165 (indole C -2-COOH)

-

δ 136-138 (Ar-C)

-

δ 128-130 (Ar-C)

-

δ 124-126 (Ar-C)

-

δ 121-123 (Ar-C)

-

δ 119-121 (Ar-C)

-

δ 112-114 (Ar-C)

-

δ 105-107 (indole C-3)

-

δ 30-32 (-C H₂-COOH)

-

-

Mass Spectrometry (ESI-): Calculated for C₁₁H₉NO₄, m/z [M-H]⁻ expected around 218.05.

Conclusion

This guide has outlined a robust and logical synthetic route for the preparation of this compound. By leveraging the classical Fischer indole synthesis, this valuable scaffold can be accessed in three high-yielding steps from readily available starting materials. The detailed protocols and the rationale behind the experimental choices provide a solid foundation for researchers to successfully synthesize and further explore the chemical space around this important indole derivative for applications in drug discovery and development.

References

-

Der Pharma Chemica. Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues. [Link]

- Google Patents. CN102020600A - Synthetic method of indole-2-carboxylic acid.

-

KPU Pressbooks. 7.7 Other Reactions of Carboxylic Acid Derivatives – Organic Chemistry II. [Link]

-

MDPI. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. [Link]

-

Organic Syntheses. Indole-2-carboxylic acid, ethyl ester. [Link]

-

Physics & Maths Tutor. 6.1.3 Carboxylic Acids and Esters MS - OCR (A) Chemistry A-level. [Link]

-

PubMed Central (PMC). New 3H-Indole Synthesis by Fischer's Method. Part I. [Link]

-

ResearchGate. A Practical Synthesis of Indole-2-carboxylic Acid. [Link]

-

ResearchGate. (PDF) New 3H-Indole Synthesis by Fischer's Method. Part I. [Link]

-

Organic Chemistry Portal. Fischer Indole Synthesis. [Link]

-

YouTube. Fischer Indole Synthesis. [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. researchgate.net [researchgate.net]

- 3. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. A possible potential COVID-19 drug candidate: Diethyl 2-(2-(2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl)hydrazono)malonate: Docking of disordered independent molecules of a novel crystal structure, HSA/DFT/XRD and cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-(Carboxymethyl)-1H-indole-2-carboxylic Acid: From Discovery to Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(carboxymethyl)-1H-indole-2-carboxylic acid, a compelling molecule within the esteemed class of indole-containing compounds. Delving into its historical discovery, this document elucidates a robust synthetic pathway, details its physicochemical properties, and explores its significant biological activity as a modulator of the N-methyl-D-aspartate (NMDA) receptor. By synthesizing foundational chemical principles with contemporary pharmacological insights, this guide serves as an essential resource for professionals engaged in neuroscience research and the development of novel therapeutics for neurological disorders.

The Genesis of a Privileged Scaffold: The Discovery of this compound

The indole ring system is a cornerstone of medicinal chemistry, celebrated as a "privileged scaffold" due to its prevalence in a vast array of biologically active natural products and synthetic drugs. The discovery of this compound, also known as 2-carboxyindole-3-acetic acid, is not marked by a singular "eureka" moment, but rather by a logical and systematic progression in the field of medicinal chemistry.

The foundational work on indole-2-carboxylic acids identified them as a novel class of competitive antagonists for the glycine co-agonist site on the NMDA receptor.[1] This seminal finding spurred further investigation into how modifications of the indole core could fine-tune this activity. Early synthetic explorations, such as those described by Bullock and Tweedie, laid the groundwork for accessing a variety of substituted indole-3-acetic acids and 2-carboxyindole-3-acetic acids.[2] The synthesis of the title compound can be seen as a deliberate effort to probe the structure-activity relationship (SAR) at the 3-position of the indole-2-carboxylic acid scaffold. The introduction of a carboxymethyl group, a polar, hydrogen-bond-accepting moiety, was a rational design choice aimed at enhancing the molecule's interaction with the target receptor.

Synthesis and Elucidation: A Practical Approach

The synthesis of this compound is most effectively achieved through a classical and reliable two-step sequence: the Japp-Klingemann reaction followed by a Fischer indole cyclization. This pathway offers a versatile and efficient route to a wide range of 3-substituted indole-2-carboxylic acids.

Synthetic Workflow

Caption: Proposed mechanism of action at the NMDA receptor.

Structure-Activity Relationship (SAR)

Studies on a range of indole-2-carboxylic acid derivatives have provided valuable insights into the structural requirements for potent NMDA receptor antagonism at the glycine site.

| Compound/Substitution | Activity at NMDA Glycine Site | Reference |

| Indole-2-carboxylic acid | Competitive Antagonist | [1] |

| 4- and 6-Chloro substitution | Greatly enhanced binding and selectivity | [3] |

| 3-Propionic acid side chain | Enhances binding | [3] |

| 3-[(Carboxymethyl)thio] group | Potent antagonism (IC₅₀ = 100 nM for dichloro-analog) | [3] |

The existing data strongly suggests that the presence of the C-2 carboxylic acid is crucial for activity, likely forming a key interaction with the receptor. Furthermore, the addition of a hydrogen-bond-accepting group at the C-3 position, such as the carboxymethyl group, is favorable for enhancing binding affinity. [3]

Applications in Research and Drug Development

This compound and its derivatives represent valuable tools for both basic research and therapeutic development.

-

Research Tool: As a selective antagonist of the NMDA receptor glycine site, this compound can be utilized to probe the physiological and pathological roles of this receptor in various neuronal processes. It can aid in dissecting the contribution of the glycine co-agonist site to synaptic function and dysfunction.

-

Therapeutic Potential: The overactivation of NMDA receptors is implicated in a number of neurological conditions, including epilepsy, stroke-related ischemic damage, and neurodegenerative diseases. By attenuating excessive NMDA receptor activity, compounds like this compound hold promise as lead structures for the development of novel neuroprotective agents and anticonvulsants. [4]

Conclusion

This compound stands as a testament to the power of rational drug design built upon a privileged chemical scaffold. Its discovery and synthesis are rooted in the classical principles of organic chemistry, while its biological activity places it at the forefront of modern neuropharmacology. This in-depth guide has provided a comprehensive overview of its synthesis, properties, and mechanism of action, highlighting its significance as a tool for researchers and a promising starting point for the development of next-generation therapeutics for neurological disorders.

References

- Bullock, F. J., & Tweedie, J. F. (1970). Synthesis of Indole-3-acetic Acids and 2-Carboxyindole-3-acetic Acids with Substituents in the Benzene Ring. Journal of Medicinal Chemistry, 13(5), 944–947.

- Huettner, J. E. (1989). Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor. Science, 243(4898), 1611–1613.

- Salituro, F. G., Harrison, B. L., Baron, B. M., Nyce, P. L., Stewart, K. T., Kehne, J. H., White, H. S., & McDonald, I. A. (1992). 3-(2-Carboxyindol-3-yl)propionic acid-based antagonists of the N-methyl-D-aspartic acid receptor associated glycine binding site. Journal of Medicinal Chemistry, 35(10), 1791-1799.

-

Salituro, F. G., et al. (1992). 3-(2-Carboxyindol-3-yl)propionic acid-based antagonists of the N-methyl-D-aspartic acid receptor associated glycine binding site. ChEMBL. Retrieved from [Link]

-

Tricyclic indole-2-carboxylic acids: highly in vivo active and selective antagonists for the glycine binding site of the NMDA receptor. (2003). PubMed. Retrieved from [Link]

-

Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. (2022). PubMed Central. Retrieved from [Link]

- Process of producing indole-3-acetic acids. (1955). Google Patents.

-

Spectroscopy of Carboxylic Acids and Nitriles. (2025). Chemistry LibreTexts. Retrieved from [Link]

-

Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. (n.d.). MDPI. Retrieved from [Link]

-

IC50, EC50 and Kd: What is the Difference and Why Do They matter? (2025). Promega Connections. Retrieved from [Link]

-

The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. (2022). MDPI. Retrieved from [Link]

-

Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor. (n.d.). PubMed Central. Retrieved from [Link]

Sources

- 1. Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. digitalcommons.unmc.edu [digitalcommons.unmc.edu]

- 3. Document: 3-(2-Carboxyindol-3-yl)propionic acid-based antagonists of the N-methyl-D-aspartic acid receptor associated glycine binding site. (CHEMBL11... - ChEMBL [ebi.ac.uk]

- 4. Tricyclic indole-2-carboxylic acids: highly in vivo active and selective antagonists for the glycine binding site of the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

mass spectrometry of 3-(carboxymethyl)-1H-indole-2-carboxylic acid

An Application Guide to the Mass Spectrometric Analysis of 3-(Carboxymethyl)-1H-indole-2-carboxylic Acid

Authored by: Senior Application Scientist, Gemini Labs

Introduction

This compound is a dicarboxylic acid derivative of the indole heterocyclic system. The indole scaffold is a privileged structure in medicinal chemistry and drug discovery, appearing in numerous natural products and synthetic compounds with diverse biological activities. The specific substitution pattern of this molecule, featuring two carboxylic acid groups at positions 2 and 3 (via a methylene bridge), presents unique physicochemical properties that make it an interesting candidate for further investigation, including its potential affinity for the glycine site of the NMDA receptor complex[1].

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is an indispensable tool for the structural elucidation and quantification of such molecules. Its high sensitivity and specificity allow for confident identification and measurement in complex matrices. This guide provides a detailed technical overview and robust protocols for the analysis of this compound, designed for researchers, analytical chemists, and drug development professionals. We will delve into the principles of its ionization, detail its characteristic fragmentation patterns, and provide field-proven methodologies for its analysis.

Physicochemical Properties & Mass Spectrometric Profile

A foundational understanding of the analyte's properties is critical for method development.

-

Molecular Formula: C₁₁H₉NO₄

-

Monoisotopic Mass: 219.0532 g/mol

-

Key Structural Features: An indole core, a carboxylic acid group directly attached to the C2 position, and an acetic acid moiety at the C3 position. The two acidic protons on the carboxyl groups and the indole nitrogen proton are key sites for ionization.

Due to the presence of two carboxylic acid functional groups, the molecule is expected to ionize efficiently in both negative and positive electrospray ionization (ESI) modes. Negative ion mode is often favored for carboxylic acids due to the stability of the resulting carboxylate anion.

| Adduct | Theoretical m/z | Ionization Mode | Notes |

| [M-H]⁻ | 218.0459 | Negative (ESI-) | Highly probable due to the acidity of the carboxylic protons. Expected to be the most sensitive precursor in negative mode. |

| [M+H]⁺ | 220.0604 | Positive (ESI+) | Protonation likely occurs on the indole nitrogen or a carbonyl oxygen. |

| [M+Na]⁺ | 242.0424 | Positive (ESI+) | Common sodium adduct, often observed in ESI. |

| [M+HCOO]⁻ | 264.0514 | Negative (ESI-) | Formate adduct, possible when formic acid is used as a mobile phase additive. |

Table 1: Predicted m/z values for common adducts of this compound. Data sourced from predicted values[2].

LC-MS/MS Workflow: A Systematic Approach

The robust analysis of the target analyte involves a multi-step process from sample preparation to data interpretation. This workflow ensures reproducibility and high-quality data acquisition.

Figure 1: A generalized workflow for the LC-MS/MS analysis of the target compound.

Detailed Experimental Protocols

These protocols provide a starting point for analysis. Instrument-specific optimization is always recommended.

Protocol 1: Sample and Standard Preparation

Rationale: Proper dissolution and dilution are crucial for accurate analysis. Using a solvent composition similar to the initial mobile phase conditions (high aqueous content) prevents peak distortion.

-

Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of this compound standard. Dissolve in 1.0 mL of HPLC-grade methanol. Sonicate for 5 minutes if necessary to ensure complete dissolution.

-

Working Solution (1 µg/mL): Dilute 10 µL of the stock solution into 990 µL of a 95:5 (v/v) mixture of Mobile Phase A : Mobile Phase B (see Protocol 2). This creates a working standard suitable for direct infusion or LC-MS injection.

Protocol 2: Liquid Chromatography Method

Rationale: A reversed-phase C18 column provides good retention for moderately polar molecules like indole derivatives. The use of formic acid as a mobile phase additive serves two purposes: it acidifies the mobile phase to ensure the carboxylic acid groups are protonated (improving peak shape) and provides a source of protons for efficient positive ionization.[3]

| Parameter | Condition |

| Column | C18, 2.1 x 100 mm, 1.8 µm particle size |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 2 µL |

| Gradient | 5% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to 5% B and re-equilibrate for 3 minutes. |

Table 2: Recommended starting parameters for liquid chromatography.

Protocol 3: Mass Spectrometry Method

Rationale: Analysis in both positive and negative ion modes provides complementary fragmentation data, increasing the confidence of structural identification.

| Parameter | Negative Ion Mode (ESI-) | Positive Ion Mode (ESI+) |

| Ion Source | Electrospray Ionization (ESI) | Electrospray Ionization (ESI) |

| Capillary Voltage | -3.0 kV | +3.5 kV |

| Drying Gas Temp. | 325 °C | 325 °C |

| Drying Gas Flow | 10 L/min | 10 L/min |

| Nebulizer Pressure | 40 psi | 40 psi |

| Full Scan (MS1) Range | 50 - 300 m/z | 50 - 300 m/z |

| MS/MS Precursor Ion | 218.05 m/z | 220.06 m/z |

| Collision Energy (CE) | Optimized (start at 10-30 eV) | Optimized (start at 15-40 eV) |

Table 3: Recommended starting parameters for mass spectrometry.

Results and Discussion: Fragmentation Pathways

Collision-Induced Dissociation (CID) of the precursor ions yields characteristic product ions that are diagnostic of the molecule's structure.

Negative Ion Mode [M-H]⁻ Fragmentation

In negative mode, the initial deprotonation occurs at one of the highly acidic carboxylic acid protons. The subsequent fragmentation is dominated by losses of neutral molecules like CO₂ and H₂O, which is a characteristic pathway for dicarboxylic acids under CID conditions.[4][5]

Figure 2: Proposed fragmentation pathway for the [M-H]⁻ ion of the analyte.

-

Precursor Ion [m/z 218.05]: This is the deprotonated molecule.

-

Primary Fragment [m/z 174.06]: The most facile fragmentation is the neutral loss of carbon dioxide (44 Da) from one of the carboxylate groups. This is a common and energetically favorable fragmentation for carboxylic acids.[6]

-

Secondary Fragment [m/z 130.06]: A subsequent loss of a second CO₂ molecule from the remaining carboxyl group leads to this ion.

-

Alternative Fragment [m/z 116.05]: This likely corresponds to the indole anion after further rearrangement and losses.

Positive Ion Mode [M+H]⁺ Fragmentation

In positive mode, fragmentation is initiated from the protonated molecule. The fragmentation pattern is often diagnostic for the indole core structure itself. For instance, the fragmentation of a related molecule, indole-3-acetic acid, is known to produce a stable quinolinium ion at m/z 130.0.[7]

Figure 3: Proposed fragmentation pathway for the [M+H]⁺ ion of the analyte.

-

Precursor Ion [m/z 220.06]: The protonated molecule.

-

Primary Fragment [m/z 174.06]: This corresponds to the loss of both a water molecule (18 Da) and carbon monoxide (28 Da) from the two carboxylic acid groups, a complex rearrangement that is common in the gas phase.

-

Key Diagnostic Ion [m/z 130.07]: This ion is highly characteristic of the indole-2-carboxylic acid scaffold after loss of the carboxymethyl group. Its formation likely involves rearrangement and cyclization, analogous to the formation of the quinolinium ion from other indole derivatives.[7]

-

Indole Core [m/z 117.06]: This represents the protonated indole core after the loss of all substituents.

Conclusion

This application note provides a comprehensive framework for the mass spectrometric analysis of this compound. By leveraging both negative and positive ESI modes, coupled with a standard reversed-phase LC method, researchers can achieve confident structural confirmation and develop quantitative assays. The proposed fragmentation pathways, highlighting the characteristic losses of CO₂ in negative mode and the formation of a diagnostic m/z 130 ion in positive mode, serve as a reliable basis for data interpretation. The protocols and insights presented herein are designed to be a self-validating system, empowering scientists in their analytical endeavors within research and drug development.

References

-

Human Metabolome Database. (2023). Showing metabocard for Indole-3-carboxylic acid (HMDB0003320). Retrieved from [Link]

-

Dass, C. (2004). Negative ion electrospray ionization mass spectral study of dicarboxylic acids in the presence of halide ions. Journal of the American Society for Mass Spectrometry, 15(5), 726-735. Retrieved from [Link]

-

Yadav, V. R., et al. (2022). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. Metabolites, 12(8), 716. Retrieved from [Link]

-

Yadav, V. R., et al. (2022). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. ResearchGate. Retrieved from [Link]

-

Kruve, A., et al. (2022). Standard-Free Quantification of Dicarboxylic Acids: Case Studies with Salt-Rich Effluents and Serum. Journal of the American Society for Mass Spectrometry, 33(6), 1018-1026. Retrieved from [Link]

-

Harrison, A. G. (2000). Fragmentation pathways of negative ions produced by electrospray ionization of acyclic dicarboxylic acids and derivatives. Canadian Journal of Chemistry, 78(9), 1196-1204. Retrieved from [Link]

-

Bak, S., et al. (2021). A Comprehensive Analysis Using Colorimetry, Liquid Chromatography-Tandem Mass Spectrometry and Bioassays for the Assessment of Indole Related Compounds Produced by Endophytes of Selected Wheat Cultivars. Molecules, 26(5), 1433. Retrieved from [Link]

-

Breci, L. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved from [Link]

-

Dass, C. (2004). Negative ion electrospray ionization mass spectral study of dicarboxylic acids in the presence of halide ions. Rapid Communications in Mass Spectrometry, 18(9), 944-950. Retrieved from [Link]

-

Schwartz, H., et al. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Analytical and Bioanalytical Chemistry, 416(6), 1425-1437. Retrieved from [Link]

-

Rocchetti, G., et al. (2019). Conditions for LC-MS/MS analysis of indole species. ResearchGate. Retrieved from [Link]

-

Egsgaard, H., et al. (2000). Primary fragmentations by MS/MS of [M -H]⁻ ions from dicarboxylic acids... ResearchGate. Retrieved from [Link]

-

Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.12 - Fragmentation of Carboxylic Acids. Whitman College. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. PubChemLite - this compound (C11H9NO4) [pubchemlite.lcsb.uni.lu]

- 3. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. researchgate.net [researchgate.net]

- 6. GCMS Section 6.12 [people.whitman.edu]

- 7. mdpi.com [mdpi.com]

Application Notes and Protocols for the Synthesis of HIV-1 Integrase Inhibitors Utilizing a 3-(Carboxymethyl)-1H-indole-2-carboxylic Acid Scaffold

Introduction: The Critical Role of HIV-1 Integrase and the Promise of Indole-Based Inhibitors

The human immunodeficiency virus type 1 (HIV-1) integrase (IN) is a pivotal enzyme in the viral replication cycle, responsible for inserting the viral DNA into the host cell's genome.[1][2] This integration is an essential step for the establishment of a persistent infection.[3] Consequently, HIV-1 IN has emerged as a critical target for antiretroviral therapy (ART).[4] Integrase strand transfer inhibitors (INSTIs) are a class of antiretroviral drugs that effectively block this integration process, thereby halting viral replication.[5] The clinical success of FDA-approved INSTIs such as Raltegravir, Elvitegravir, and Dolutegravir has highlighted the therapeutic value of targeting this enzyme.[6]

Recent research has identified the indole-2-carboxylic acid scaffold as a promising foundation for the development of novel INSTIs.[4][7] The indole nucleus and the C2-carboxylic acid moiety have been shown to chelate the two essential magnesium ions (Mg²⁺) within the active site of the integrase enzyme, a key interaction for potent inhibition.[8] The starting material, 3-(carboxymethyl)-1H-indole-2-carboxylic acid, provides a versatile platform for chemical modification to enhance binding affinity and antiviral activity. This document provides a detailed guide for researchers on the strategic use of this scaffold to synthesize potent HIV-1 integrase inhibitors.

Mechanism of Action: How Indole-Based Diketoacid Analogs Inhibit HIV-1 Integrase

HIV-1 integrase catalyzes two key reactions: 3'-processing and strand transfer.[3] During strand transfer, the processed viral DNA is covalently joined to the host DNA.[9] Indole-based diketoacid inhibitors, the target of the synthesis protocol herein, are designed to mimic the transition state of the strand transfer reaction. The diketoacid functionality is crucial for chelating the two Mg²⁺ ions in the integrase active site, effectively preventing the binding of the host DNA and inhibiting the strand transfer step.[10]

Caption: Mechanism of HIV-1 Integrase Inhibition.

Synthetic Strategy: From this compound to a Potent Diketoacid Inhibitor

The following protocol outlines a multi-step synthesis to a target indole-based diketoacid HIV-1 integrase inhibitor. The strategy involves initial protection of the carboxylic acid groups, followed by functionalization of the indole core, and finally, the formation of the critical diketoacid moiety.

Caption: Synthetic Workflow Overview.

Detailed Experimental Protocols

PART 1: Protection of Carboxylic Acids

Objective: To protect both carboxylic acid groups as esters to prevent unwanted side reactions in subsequent steps.

Protocol: Fischer Esterification [9]

-

Suspend This compound (1.0 eq) in anhydrous ethanol (20 mL per gram of starting material).

-

Carefully add concentrated sulfuric acid (0.1 eq) dropwise to the suspension at 0 °C.

-

Heat the reaction mixture to reflux (approximately 80 °C) and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the diethyl ester derivative.

| Reagent | Molar Eq. | Purpose |

| This compound | 1.0 | Starting Material |

| Anhydrous Ethanol | Solvent | Reactant and Solvent |

| Concentrated Sulfuric Acid | 0.1 | Catalyst |

| Saturated Sodium Bicarbonate | Excess | Neutralization |

| Ethyl Acetate | Solvent | Extraction |

| Anhydrous Sodium Sulfate | Excess | Drying Agent |

PART 2: N-Alkylation of the Indole Core

Objective: To introduce a substituent on the indole nitrogen, a common modification to enhance antiviral activity.

Protocol: N-Alkylation

-

Dissolve the diethyl ester from Part 1 (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) (15 mL per gram).

-

Add potassium carbonate (K₂CO₃) (1.5 eq) to the solution and stir for 15 minutes at room temperature.

-

Add the desired alkyl halide (e.g., benzyl bromide) (1.2 eq) dropwise to the mixture.

-

Stir the reaction at room temperature for 12-16 hours, monitoring by TLC.

-

Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 40 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the product by column chromatography.

PART 3: Selective Deprotection and Amide Coupling

Objective: To selectively deprotect one of the ester groups to allow for amide bond formation, a key step in building structural diversity.

Protocol: Selective Hydrolysis and Amidation [5]

-

Dissolve the N-alkylated diester from Part 2 (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1).

-

Add lithium hydroxide (LiOH) (1.1 eq) and stir at room temperature for 2-4 hours, carefully monitoring the selective hydrolysis of the less sterically hindered ester by TLC.

-

Once the mono-acid is formed, acidify the reaction mixture with 1N HCl to pH 3-4 and extract with ethyl acetate.

-

Dry the organic layer and concentrate to obtain the crude mono-acid.

-

To the crude mono-acid (1.0 eq) in DMF, add 1-Hydroxybenzotriazole (HOBt) (1.2 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq).

-

Stir the mixture for 30 minutes at 0 °C, then add the desired amine (e.g., 4-fluorobenzylamine) (1.1 eq).

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Work up the reaction by adding water and extracting with ethyl acetate. Purify by column chromatography.

PART 4: Formation of the Diketoacid Moiety and Final Deprotection

Objective: To construct the crucial β-diketoacid pharmacophore via a Claisen condensation reaction.

Protocol: Claisen Condensation and Saponification [1]

-

Dissolve the amide product from Part 3 (1.0 eq) in anhydrous THF.

-

Add a solution of lithium bis(trimethylsilyl)amide (LHMDS) (2.2 eq) in THF dropwise at -78 °C.

-

Stir the mixture for 1 hour at -78 °C.

-

Add diethyl oxalate (1.5 eq) dropwise and continue stirring at -78 °C for 2 hours.

-

Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

-

Purify the resulting diketo ester by column chromatography.

-

Dissolve the purified diketo ester in a mixture of THF and water.

-

Add an excess of LiOH (3.0 eq) and stir at room temperature until the saponification is complete (monitored by TLC).

-

Acidify the reaction with 1N HCl and extract the final product with ethyl acetate.

-

Purify by preparative HPLC to yield the target indole-based diketoacid inhibitor.

Biological Evaluation and Expected Outcomes

The synthesized indole-2-carboxylic acid derivatives are expected to exhibit potent inhibitory activity against the strand transfer function of HIV-1 integrase.[7] Based on published data for similar compounds, IC₅₀ values in the low micromolar to nanomolar range are anticipated.[4][11]

| Compound Class | Target | Representative IC₅₀ | Reference |

| Indole-2-carboxylic acid derivatives | HIV-1 Integrase Strand Transfer | 0.13 µM - 3.11 µM | [4][7] |

Conclusion

The this compound scaffold is a valuable and versatile starting material for the synthesis of novel HIV-1 integrase inhibitors. The protocols outlined in this document provide a comprehensive guide for the chemical modifications required to produce potent diketoacid-containing inhibitors. The inherent properties of the indole core for chelating the essential magnesium ions in the integrase active site make this a highly promising avenue for the development of next-generation antiretroviral therapeutics.

References

-

Recent Developments in the Synthesis of HIV-1 Integrase Strand Transfer Inhibitors Incorporating Pyridine Moiety - MDPI. Available at: [Link]

-

Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Publishing. Available at: [Link]

-

The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed. Available at: [Link]

-

Mechanisms and inhibition of HIV integration - PMC - NIH. Available at: [Link]

-

How Integrase Inhibitors Work - International Association of Providers of AIDS Care. Available at: [Link]

-

Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Publishing. Available at: [Link]

-

Diketoacid HIV-1 Integrase Inhibitors: An Ab Initio Study - ACS Publications. Available at: [Link]

-

The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PMC - PubMed Central. Available at: [Link]

-

HIV integration - Wikipedia. Available at: [Link]

-

Role of integrase inhibitors in the treatment of HIV disease. Available at: [Link]

-

Diketo acid inhibitor mechanism and HIV-1 integrase: Implications for metal binding in the active site of phosphotransferase enzymes | PNAS. Available at: [Link]

-

Retroviral Integrase Structure and DNA Recombination Mechanism - ASM Journals. Available at: [Link]

-

Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Available at: [Link]

-

Antiretroviral Therapy (ART): How It Works & Side Effects - Cleveland Clinic. Available at: [Link]

-

Integrase and integration: biochemical activities of HIV-1 integrase - PMC - PubMed Central. Available at: [Link]

-

Indole-based allosteric inhibitors of HIV-1 integrase - PubMed - NIH. Available at: [Link]

-

Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Available at: [Link]

Sources

- 1. Recent Developments in the Synthesis of HIV-1 Integrase Strand Transfer Inhibitors Incorporating Pyridine Moiety [mdpi.com]

- 2. Design and synthesis of novel indole beta-diketo acid derivatives as HIV-1 integrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline [pharmaguideline.com]

- 4. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. biosynth.com [biosynth.com]

- 9. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. arkat-usa.org [arkat-usa.org]

- 11. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for Indole-2-Carboxylic Acid Derivatives

Welcome to the technical support center for the synthesis and derivatization of indole-2-carboxylic acids. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of working with this privileged heterocyclic scaffold. Indole-2-carboxylic acid and its derivatives are crucial building blocks in numerous pharmacologically active compounds, making the optimization of their synthesis paramount.[1][2] This document provides in-depth, experience-driven troubleshooting advice and answers to frequently encountered challenges, moving beyond simple protocols to explain the underlying chemical principles.

Section 1: Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format. The solutions provided are based on mechanistic understanding and established laboratory practices.

Issues in Core Indole Synthesis

A: The Reissert synthesis, while a classic method, is a multi-step process where yield can be lost at each stage.[3] The typical sequence involves a base-catalyzed condensation of an o-nitrotoluene with diethyl oxalate, followed by a reductive cyclization.[4][5]

Causality & Troubleshooting Steps:

-

Inefficient Initial Condensation: The first step is a Claisen condensation to form an ethyl o-nitrophenylpyruvate intermediate. This reaction is highly sensitive to moisture and the choice of base.

-

Moisture: Ensure all glassware is oven-dried and reagents (especially the solvent, typically absolute ethanol) are anhydrous. Moisture will quench the alkoxide base.

-

Base Strength: Sodium ethoxide in ethanol is commonly used. For less reactive o-nitrotoluenes, a stronger base like potassium ethoxide or potassium tert-butoxide in an aprotic solvent like THF may be necessary.[6]

-

-

Poor Reductive Cyclization: The reduction of the nitro group to an amine, which then spontaneously cyclizes, is the critical step.

-

Choice of Reductant: Classical methods use ferrous sulfate in ammonia or zinc dust in acetic acid.[6][7] These heterogeneous reactions can be sluggish. Consider alternative, more reliable reducing agents like hydrazine hydrate with a catalyst (e.g., ferrous hydroxide) or catalytic hydrogenation (e.g., Pd/C), although the latter may require optimization to avoid over-reduction of the indole ring.[4][8]

-

Temperature Control: The cyclization is often exothermic. Maintain careful temperature control to prevent the formation of polymeric side products.

-

-

Hydrolysis Issues: The final step is the hydrolysis of the ethyl ester. Incomplete hydrolysis will lead to a mixture of the acid and ester, complicating purification. Ensure sufficient base (e.g., NaOH or KOH) and reaction time are used for complete saponification.

A: The Fischer indole synthesis is a powerful tool, but its success hinges on a delicate electronic balance during the acid-catalyzed[4][4]-sigmatropic rearrangement of an arylhydrazone intermediate.[9] Failure often points to a disruption of this mechanism.

Causality & Troubleshooting Steps:

-

Competing N-N Bond Cleavage: This is the most common failure mode, especially when the arylhydrazine contains strong electron-donating groups (e.g., -OMe, -NR2). These substituents over-stabilize an intermediate cation, promoting heterolytic cleavage of the weak N-N bond instead of the desired rearrangement.[10][11] This leads to the formation of anilines and other byproducts.

-

Solution: If your substrate has strong electron-donating groups, a Brønsted acid (like HCl or H₂SO₄) may be too harsh. Switch to a milder Lewis acid catalyst such as zinc chloride (ZnCl₂), boron trifluoride (BF₃), or polyphosphoric acid (PPA), which can better orchestrate the cyclization while minimizing N-N cleavage.[9][12]

-

-

Inappropriate Acid Catalyst or Conditions: The choice and concentration of the acid are critical and substrate-dependent.

-

Too Little Acid: Insufficient acid will result in a sluggish or incomplete reaction.

-

Too Much/Too Strong Acid: Can lead to polymerization, sulfonation (with H₂SO₄), or other side reactions. An empirical optimization of the acid catalyst is often necessary.

-

-

Steric Hindrance: Bulky groups on the arylhydrazine (ortho position) or the pyruvate derivative can sterically inhibit the formation of the key cyclic intermediate.

Below is a decision workflow for troubleshooting a failing Fischer indole synthesis.

Caption: Troubleshooting workflow for a failing Fischer indole synthesis.

Issues in Derivatization Reactions

A: Standard amide coupling conditions often fail for challenging substrates due to slow reaction kinetics and potential side reactions. Indole-2-carboxylic acid can be particularly tricky due to the electronic nature of the indole ring.

Causality & Troubleshooting Steps:

-

Low Reactivity of the Activated Ester: With hindered amines, the nucleophilic attack on the EDC/HOBt-activated ester is slow, allowing the activated intermediate to decompose or react with other nucleophiles.

-

Solution: Switch to a more potent coupling reagent. Urionium-based reagents like HATU or HBTU are highly effective for hindered couplings as they generate a more reactive activated species.

-

-

Conversion to Acid Chloride: For very difficult couplings, a more robust method is to first convert the carboxylic acid to the more reactive acid chloride.

-

Protocol: Treat the indole-2-carboxylic acid with oxalyl chloride or thionyl chloride (SOCl₂) in an inert solvent like DCM or THF with a catalytic amount of DMF. After removing the excess reagent in vacuo, the crude acid chloride can be reacted immediately with the amine in the presence of a non-nucleophilic base like triethylamine (TEA) or DIPEA.

-

-

Reaction Conditions: Ensure the reaction is run under anhydrous conditions and at an appropriate temperature. Sometimes, gentle heating (40-50 °C) can overcome the activation barrier for hindered substrates, but monitor for decomposition.[13]

| Reagent Class | Examples | Recommended Use Case |

| Carbodiimide | EDC, DCC | Simple, unhindered primary/secondary amines.[14] |

| Urionium/Phosphonium | HATU, HBTU, PyBOP | Sterically hindered amines, electron-deficient amines, low-racemization needs. |

| Acid Halide Precursor | Oxalyl Chloride, SOCl₂ | Very hindered or unreactive amines where other methods fail. |

Table 1: Common Amide Coupling Reagents for Indole-2-Carboxylic Acids.

A: Thermal decarboxylation of indole-2-carboxylic acid typically requires high temperatures in solvents like quinoline, which can lead to product degradation and difficult purification.[7] The mechanism involves the formation of a zwitterionic intermediate, which is stabilized by the indole nitrogen.

Causality & Troubleshooting Steps:

-

High Activation Energy: The thermal process has a high activation energy barrier.

-

Solution: Catalysis can dramatically lower this barrier. The use of a copper catalyst is a well-established method for improving decarboxylation efficiency. Heating the indole-2-carboxylic acid with a catalytic amount of copper(I) oxide (Cu₂O) or copper powder in a high-boiling solvent like quinoline or PEG-400 can facilitate the reaction at significantly lower temperatures (e.g., 160-180 °C) and improve yields.[15]

-

-

Solvent Effects: The choice of solvent can influence the stability of the intermediates.

-

Solution: If quinoline is problematic, consider other high-boiling polar aprotic solvents that can help stabilize the charged intermediates. Microwave-assisted decarboxylation can also be an effective strategy to reduce reaction times and improve outcomes.[16]

-

Section 2: Frequently Asked Questions (FAQs)

A: The choice depends primarily on the availability of starting materials and the substitution pattern of your target molecule.

| Feature | Fischer Indole Synthesis | Reissert Indole Synthesis |

| Starting Materials | Arylhydrazines and pyruvic acid (or its ester). | o-Nitrotoluenes and diethyl oxalate.[5] |

| Key Transformation | Acid-catalyzed intramolecular cyclization.[12] | Base-catalyzed condensation followed by reductive cyclization.[6] |

| Advantages | Highly versatile due to wide availability of hydrazines; often a one-pot cyclization. | Good for targets where the corresponding o-nitrotoluene is readily available. |

| Disadvantages | Fails with certain electron-donating substituents; regioselectivity can be an issue with unsymmetrical ketones.[10][11] | Multi-step process with potential for lower overall yield; limited by availability of substituted o-nitrotoluenes.[3] |

Recommendation: The Fischer synthesis is generally more flexible and widely used. Opt for the Reissert synthesis if your desired substitution pattern is more easily accessed from a commercially available o-nitrotoluene.

Caption: Simplified decision process for choosing a synthesis route.

A: The N-H proton of the indole ring is weakly acidic and can interact strongly with the acidic silanol groups on the surface of silica gel, causing significant band tailing or streaking.

Solution: To mitigate this, add a small amount of a volatile base to your eluent system.

-

Recommended Additive: 0.5-1% triethylamine (TEA) or 0.1-0.5% pyridine in your ethyl acetate/hexane (or DCM/methanol) mobile phase will neutralize the active sites on the silica, leading to much sharper peaks and better separation.

A: A combination of IR, ¹H NMR, and ¹³C NMR spectroscopy is essential.

-

Infrared (IR) Spectroscopy:

-

O-H Stretch (Acid): A very broad absorption from ~2500-3300 cm⁻¹.[1]

-

N-H Stretch (Indole): A sharp to moderately broad peak around 3300-3400 cm⁻¹.[17]

-

C=O Stretch (Acid/Ester/Amide): A strong, sharp absorption typically between 1650-1750 cm⁻¹. The exact position depends on the derivative (acids are lower, esters are higher).[18]

-

-

¹H NMR Spectroscopy:

-

Indole N-H: A broad singlet, typically far downfield (>10 ppm), which is D₂O exchangeable.[19]

-

Carboxylic Acid O-H: A very broad singlet, also far downfield (>11 ppm) and D₂O exchangeable.

-

Indole C3-H: A characteristic singlet or doublet (depending on coupling) between 7.0-7.5 ppm. This proton is a useful diagnostic for confirming the 2-substitution pattern.

-

-

¹³C NMR Spectroscopy:

-

Carbonyl Carbon (C=O): A peak in the 160-180 ppm range.

-

Indole C2: This carbon, being attached to both the nitrogen and the carboxylic acid, will appear downfield, often in the 135-145 ppm range.

-

Section 3: Key Experimental Protocols

Disclaimer: These are general protocols and may require optimization for specific substrates. Always perform reactions in a well-ventilated fume hood and use appropriate personal protective equipment.

Protocol 1: General Procedure for Fischer Indole Synthesis of an Ethyl Indole-2-carboxylate

-

Hydrazone Formation: In a round-bottom flask, dissolve the substituted arylhydrazine hydrochloride (1.0 eq) and ethyl pyruvate (1.1 eq) in absolute ethanol (5-10 mL per mmol of hydrazine). Stir the mixture at room temperature for 1-2 hours, or until TLC analysis shows complete consumption of the hydrazine.

-

Cyclization: To the same flask, add the acid catalyst. For a robust reaction, add zinc chloride (ZnCl₂, 1.5 eq). Alternatively, bubble dry HCl gas through the solution or use polyphosphoric acid (PPA).

-

Heating: Heat the reaction mixture to reflux (typically 70-100 °C, depending on the solvent and catalyst) and monitor by TLC. Reaction times can vary from 2 to 24 hours.[20]

-

Workup: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent. Add water and crushed ice to the residue. If a solid precipitates, filter and wash with cold water. If not, extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).

-

Purification: Wash the combined organic layers with saturated sodium bicarbonate solution, then brine. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient, potentially with 1% TEA) to yield the pure ethyl indole-2-carboxylate.

Protocol 2: General Procedure for Amide Coupling using HATU

-

Activation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the indole-2-carboxylic acid (1.0 eq), HATU (1.1 eq), and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 3.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM, 5 mL per mmol). Stir the mixture at room temperature for 15-30 minutes.

-

Coupling: Add the desired amine (1.1-1.2 eq) to the activated mixture.

-

Reaction: Continue stirring at room temperature. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 3-12 hours.[14]

-

Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude amide by silica gel column chromatography or recrystallization.

References

- Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing.

- Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing.

- CN102020600A - Synthetic method of indole-2-carboxylic acid.

- The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI.

- Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calcul

- Syntheses of Indole-2-carboxylic Acid and Indoline-2-carboxylic Acid and Transformation

- The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids.

- The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. PubMed Central.

- Problems with Fischer indole synthesis. Reddit.

- WO2008072257A2 - Process for the preparation of indole derivatives.

- Rapid access to N-(indol-2-yl)amides and N-(indol-3-yl)amides as unexplored pharmacophores. RSC Publishing.

- (PDF) Reissert Indole Synthesis.

- an improved method for decarboxylating indole-2-carboxylic acids and its application in the synthesis. Canadian Science Publishing.

- Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. PubMed Central.

- Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1). Journal of Medicinal Chemistry.

- comparing Fischer indole synthesis with other indole synthesis methods (e.g., Reissert, Madelung). Benchchem.

- Structures and vibrational spectra of indole carboxylic acids. Part I. Indole-2-carboxylic acid.

- Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society.

- Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved W

- Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Deriv

- Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts.

- Reissert indole synthesis. Wikipedia.

- Why Do Some Fischer Indoliz

- Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.

- Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1). PubMed Central.

- indole-2-carboxylic acid, 1477-50-5. The Good Scents Company.

- Indole-2-carboxamides Optimization for Antiplasmodial Activity.

- Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modul

- Catalytic Addition of Indole-2-Carboxylic Acid to 1-Hexyne. MDPI.

- Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Tohoku University.

- 21.

- Synthesis of pharmacologically relevant indoles with amine side chains via tandem hydroformyl

- A protocol for amide bond formation with electron deficient amines and sterically hindered substr

- (PDF) Fischer Indole Synthesis.

- Photocatalytic Decarboxylative Alkylation of the C2-Position of 3-Haloindoles with Aliphatic Carboxylic Acids. The Journal of Organic Chemistry.

- Fischer indole synthesis applied to the total synthesis of n

Sources

- 1. mdpi.com [mdpi.com]

- 2. repositorio.usp.br [repositorio.usp.br]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. CN102020600A - Synthetic method of indole-2-carboxylic acid - Google Patents [patents.google.com]

- 5. Reissert indole synthesis - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. WO2008072257A2 - Process for the preparation of indole derivatives - Google Patents [patents.google.com]

- 13. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]

- 14. Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 15. cdnsciencepub.com [cdnsciencepub.com]

- 16. Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

Technical Support Center: A-Z Guide to Improving the Yield of 3-(Carboxymethyl)-1H-indole-2-carboxylic acid

Welcome to the technical support center for the synthesis of 3-(carboxymethyl)-1H-indole-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to optimize their synthetic route to this valuable indole derivative. As your dedicated application scientist, I will provide in-depth, field-proven insights to help you navigate common challenges and significantly improve your reaction yields. This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively.

Overview of the Primary Synthetic Pathway

The most robust and widely adopted method for synthesizing the this compound core structure involves a two-stage process: the Japp-Klingemann reaction followed by the Fischer indole synthesis . This pathway offers flexibility and generally utilizes accessible starting materials. The process concludes with the hydrolysis of the resulting diester to yield the target diacid.

Caption: High-level workflow for the synthesis of the target molecule.

Troubleshooting Guide & Optimization Strategies

This section is structured in a question-and-answer format to directly address the most common issues encountered during this synthesis.

Part 1: The Japp-Klingemann Reaction

Question 1: "My yield of the phenylhydrazone intermediate is very low or non-existent. What are the most likely causes?"

This is a frequent challenge, often boiling down to two critical parameters: the stability of your diazonium salt and the pH of the coupling reaction.

Answer:

The Japp-Klingemann reaction involves the coupling of an aryl diazonium salt with a β-keto-ester.[1][2] Success hinges on carefully controlling the reaction environment.

-

Expert Analysis (Causality):

-

Diazonium Salt Decomposition: Aryl diazonium salts are notoriously unstable, especially above 5 °C. Decomposition leads to a lower concentration of your electrophile, directly impacting yield. The synthesis must be performed in the cold.

-

Incorrect Reaction pH: The reaction requires the deprotonation of the β-keto-ester to form a nucleophilic enolate.[1] This is favored under basic conditions. However, the diazonium salt electrophile is most stable under acidic conditions and decomposes rapidly in strongly basic solutions. Therefore, a precise pH window is essential for the reaction to proceed efficiently.

-

Inefficient Enolate Formation: Even with the correct pH, the choice and amount of base can affect the concentration of the enolate available for coupling.

-

-

Recommended Solutions & Protocol:

-

Diazotization: Always prepare the aryl diazonium salt fresh. Dissolve your aniline precursor in aqueous HCl and cool the mixture to 0-5 °C in an ice-salt bath. Add a pre-cooled solution of sodium nitrite (NaNO₂) dropwise, ensuring the temperature never exceeds 5 °C. A slight excess of nitrous acid can be detected with starch-iodide paper, indicating completion. Use this solution immediately.

-

Coupling Reaction: In a separate flask, dissolve your β-keto-ester (e.g., diethyl 2-acetylpentanedioate) in a suitable solvent like ethanol. Cool this solution to below 10 °C. The critical step is to adjust the pH. Add a base (e.g., sodium acetate or potassium hydroxide solution) to bring the pH into the optimal range of 4-5. Add the freshly prepared, cold diazonium salt solution slowly to the β-keto-ester solution, continuously monitoring and maintaining the temperature and pH.

-

| Parameter | Recommended Condition | Rationale |

| Diazotization Temp. | 0–5 °C | Prevents premature decomposition of the diazonium salt. |

| Coupling Temp. | < 10 °C | Balances reaction rate with reagent stability. |

| Coupling pH | 4–5 | Optimal compromise for enolate formation and diazonium salt stability. |

| Reagent Addition | Slow, dropwise addition | Ensures consistent temperature and pH control, preventing side reactions. |

Part 2: The Fischer Indole Synthesis

Question 2: "The Fischer indole cyclization of my hydrazone gives a low yield and a lot of tar-like byproducts. How can I improve this?"

The Fischer indole synthesis is a powerful but often harsh reaction. The choice of acid catalyst and temperature are paramount to achieving a high yield and clean product.[2][3]

Answer:

This step involves an acid-catalyzed intramolecular cyclization of the phenylhydrazone. The mechanism proceeds through a critical[4][4]-sigmatropic rearrangement.[3][5] The harsh conditions required can often lead to degradation if not properly controlled.

-

Expert Analysis (Causality):

-

Inappropriate Acid Catalyst: The strength and type of acid catalyst dramatically influence the reaction. A catalyst that is too weak may result in an incomplete reaction, while one that is too strong can promote polymerization and decomposition, leading to the tar you are observing.

-

Excessive Temperature: High temperatures can accelerate the desired reaction but also significantly increase the rate of side reactions and decomposition of the sensitive indole core.

-

Atmosphere Control: Indole derivatives can be susceptible to oxidation, especially at elevated temperatures. Performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidative degradation.

-

-

Recommended Solutions & Protocol:

-

Catalyst Selection: The ideal catalyst depends on the specific substrate. Polyphosphoric acid (PPA) is often a good starting point as it acts as both the catalyst and the solvent. However, other catalysts can be more effective. Experimentation is key.

-

| Acid Catalyst | Typical Conditions | Advantages & Considerations |

| Polyphosphoric Acid (PPA) | 80–120 °C | Effective, acts as solvent. Workup can be difficult (hydrolysis). |

| Sulfuric Acid in Ethanol | Reflux | Strong acid, readily available. Can cause charring if not controlled. |

| Zinc Chloride (ZnCl₂) | 150–180 °C (neat or in solvent) | Classic Lewis acid catalyst. High temperatures are often required.[3] |

| Brønsted Acidic Ionic Liquids | 80–110 °C | Milder conditions, often recyclable, can improve regioselectivity.[3] |

digraph "Fischer_Indole_Mechanism" { graph [splines=true, overlap=false, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368", fontsize=10];A [label="Phenylhydrazone"]; B [label="Ene-hydrazine\n(Tautomer)"]; C [label="Protonated Intermediate"]; D [label="[3,3]-Sigmatropic\nRearrangement Product"]; E [label="Rearomatization"]; F [label="Cyclization & Aminal Formation"]; G [label=<<b>Indole Product>>];

A -> B [label="Tautomerization"]; B -> C [label="Protonation (H+)"]; C -> D [label=<<b>Key [3,3]-Sigmatropic Shift>>, color="#EA4335", fontcolor="#EA4335"]; D -> E [label="Loss of H+"]; E -> F [label="Nucleophilic Attack"]; F -> G [label="Elimination of NH3"]; }

Caption: Key mechanistic steps of the Fischer Indole Synthesis.

Part 3: Final Hydrolysis Step

Question 3: "My final saponification step is either incomplete or seems to be degrading my product. How can I ensure complete hydrolysis to the diacid?"

Hydrolysis of the diethyl ester to the target dicarboxylic acid can be challenging due to the stability of the ester groups and the potential for the indole ring to degrade under harsh conditions.

Answer:

Saponification is the standard method for this conversion. The key is to find conditions that are strong enough to hydrolyze both esters without causing decarboxylation or other side reactions.

-

Expert Analysis (Causality):

-

Incomplete Hydrolysis: One or both ester groups may be resistant to hydrolysis, especially if sterically hindered. This requires more forcing conditions—either higher temperatures, longer reaction times, or a higher concentration of the base.

-

Product Degradation: The indole nucleus can be sensitive to strongly basic conditions, particularly at high temperatures over extended periods.[6] Finding the right balance is crucial.

-

Precipitation Issues: As the hydrolysis proceeds, the sodium or potassium salt of the dicarboxylic acid is formed. If this salt precipitates from the reaction mixture, it can slow down or halt the reaction.

-

-

Recommended Solutions & Protocol:

-

Optimized Conditions: A common and effective method is to use a 2-5 M solution of potassium hydroxide (KOH) in a mixture of ethanol and water. Reflux the reaction mixture and monitor its progress by TLC or HPLC. If the reaction stalls, you can increase the concentration of KOH or the proportion of water in the solvent mixture to improve the solubility of the carboxylate salt.

-

Workup Procedure: After the reaction is complete (typically 2-6 hours), cool the mixture and dilute it with water. Wash the aqueous solution with a non-polar organic solvent like diethyl ether or dichloromethane to remove any non-acidic impurities. Carefully acidify the cold aqueous layer with concentrated HCl until the pH is ~1-2. The desired this compound should precipitate as a solid.

-

Purification: The precipitated solid can be collected by filtration, washed with cold water, and dried. For higher purity, recrystallization from a suitable solvent system (e.g., ethanol/water or acetone/water) is highly recommended.

-

Frequently Asked Questions (FAQs)

Q1: Are there any alternative synthetic routes to this molecule? A1: Yes, while the Japp-Klingemann/Fischer indole synthesis is common, other methods exist. For instance, routes starting from indole-2-carboxylic acid and introducing the carboxymethyl group at the 3-position via electrophilic substitution are possible, though they may present their own regioselectivity challenges.[7]

Q2: What are the primary safety concerns I should be aware of? A2: Aryl diazonium salts can be explosive when isolated and dry; always generate and use them in solution. Many reagents used, such as strong acids (PPA, H₂SO₄) and bases (KOH), are highly corrosive. The final product itself is classified as harmful if swallowed and can cause skin and eye irritation.[8] Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, and work in a well-ventilated fume hood.[8]

Q3: How do I properly store the final product? A3: this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[8] It is stable under these conditions, but protection from light is also advisable to prevent long-term degradation.

References

- CN102020600A - Synthetic method of indole-2-carboxylic acid - Google P

- Japp-Klingemann reaction - chemeurope.com. (URL: )

- This compound | 31529-27-8 - Biosynth. (URL: )

- 3-(Carboxymethyl)

-

Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate - MDPI. (URL: [Link])

-

Japp–Klingemann reaction - Wikipedia. (URL: [Link])

-

Indole-2-carboxylic acid, ethyl ester - Organic Syntheses Procedure. (URL: [Link])

-

Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions - ResearchGate. (URL: [Link])

-

New 3H-Indole Synthesis by Fischer's Method. Part I - PMC - NIH. (URL: [Link])

-

On the Direction of Cyclization of Unsymmetrical Ketone Phenylhydrazones in the Fischer Indole Synthesis - RSC Publishing. (URL: [Link])

Sources

- 1. Japp-Klingemann_reaction [chemeurope.com]

- 2. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]

- 3. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biosynth.com [biosynth.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. echemi.com [echemi.com]

Technical Support Center: Purification of 3-(Carboxymethyl)-1H-indole-2-carboxylic acid